molecular formula C18H14N2O5 B2814609 methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327185-80-7

methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2814609
CAS No.: 1327185-80-7
M. Wt: 338.319
InChI Key: GHJJTTCUKVQYER-JZJYNLBNSA-N
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Description

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic coumarin-derived compound characterized by a benzoate ester group linked to a substituted chromen-2-ylideneamine moiety. Coumarins are widely studied for their diverse applications, including antimicrobial, anticancer, and fluorescence properties . This compound’s unique substitution pattern may enhance its binding affinity to biological targets, such as enzymes or receptors, compared to simpler coumarin derivatives.

Properties

IUPAC Name

methyl 3-[(3-carbamoyl-7-hydroxychromen-2-ylidene)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-18(23)11-3-2-4-12(7-11)20-17-14(16(19)22)8-10-5-6-13(21)9-15(10)25-17/h2-9,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJJTTCUKVQYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-carbamoyl-7-hydroxy-2H-chromen-2-one with methyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenylidene moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to amines under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromone derivatives, while reduction of the carbamoyl group can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H18N2O6C_{23}H_{18}N_{2}O_{6} and features a chromenylidene core linked to a benzoate moiety. Its structure allows for diverse chemical interactions, making it a subject of interest in drug development and synthesis.

Pharmacological Applications

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has shown promise in various pharmacological contexts:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The interaction with specific biological targets could modulate pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Modulation : The compound may interact with enzymes or receptors, potentially influencing their activity. This characteristic can be exploited for developing enzyme inhibitors or activators, which are essential in treating various diseases.

Organic Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 3-carbamoyl-7-hydroxy-2H-chromen-2-one with methyl 3-aminobenzoate under controlled conditions to optimize yield and purity. This synthetic pathway highlights its utility as a precursor in organic chemistry.

Biological Studies

Research indicates that the compound may have various biological activities due to its structural features:

  • Antioxidant Properties : Compounds similar to this compound are often studied for their antioxidant capabilities, which can protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : The potential anti-inflammatory properties of related compounds suggest that this compound could be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells, particularly in colorectal carcinoma models. These findings warrant further exploration into this compound as a therapeutic agent.
  • Synthesis Optimization : Research focusing on the synthesis of chromenylidene derivatives has provided insights into optimizing reaction conditions to enhance yield and purity, which is crucial for pharmaceutical applications.

Mechanism of Action

The mechanism by which methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate exerts its effects involves interactions with various molecular targets. The chromenylidene moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

The compound shares structural motifs with other coumarin-based derivatives, such as methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., compounds 3a-e in ). These benzoxazole derivatives lack the carbamoyl and hydroxyl substituents but retain the benzoate ester group, which influences their solubility and metabolic stability.

Chromene and Triazine-Linked Benzoates

describes methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate derivatives. These compounds replace the coumarin core with a triazine ring, introducing phenoxy and chlorophenoxy substituents. Key differences include:

  • Polarity: Triazine derivatives exhibit lower polarity due to hydrophobic phenoxy groups, whereas the hydroxyl and carbamoyl groups in the target compound enhance hydrophilicity.
  • Synthetic Routes : Triazine derivatives are synthesized via nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine, while the target compound likely involves cyclization or Schiff base formation (common in coumarin synthesis) .

Chromeno-Pyrimidine Derivatives

reports 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4), a fused chromeno-pyrimidine system. Compared to the target compound:

  • Substituents : Chlorophenyl groups enhance lipophilicity, contrasting with the target compound’s polar carbamoyl and hydroxyl groups .

Benzodithiazine Derivatives

describes 6-chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine (17), which incorporates a sulfur-containing heterocycle. Key distinctions include:

  • Electron-Withdrawing Groups: The cyano and sulfone groups in 17 enhance electron-deficient character, unlike the electron-rich coumarin system in the target compound.
  • Biological Activity : Sulfur-containing heterocycles are often associated with antiviral or anti-inflammatory activity, whereas coumarins are more frequently linked to anticoagulant effects .

Comparative Data Table

Property Target Compound Triazine Derivatives Chromeno-Pyrimidine Benzoxazole
Core Structure Coumarin Triazine Chromeno-pyrimidine Benzoxazole
Key Substituents 7-OH, 3-carbamoyl Phenoxy/chlorophenoxy 2-chlorophenyl, benzylidene Substituted phenyl
Polarity High (hydroxyl, carbamoyl) Low (phenoxy groups) Moderate (chlorophenyl) Moderate (ester, aryl)
Synthetic Complexity Moderate (Schiff base/cyclization) High (multi-step substitution) High (fused rings) Moderate (cyclization)
Potential Applications Antimicrobial, fluorescence probes Agrochemicals, polymers Anticancer agents Enzyme inhibitors

Research Findings and Functional Insights

  • Bioactivity : The hydroxyl and carbamoyl groups in the target compound may facilitate hydrogen bonding with biological targets, a feature less prominent in triazine or benzodithiazine derivatives. Coumarins with similar substituents have demonstrated inhibitory activity against tyrosinase and cyclooxygenase .
  • Spectral Characterization : Unlike triazine derivatives (confirmed via $ ^1H $-NMR and melting points ), the target compound’s structural elucidation would require analysis of its conjugated π-system (e.g., UV-Vis for chromophore identification) and $ ^{13}C $-NMR for carbamoyl confirmation.
  • Stability : The Z-configuration of the imine group in the target compound could influence photostability, a critical factor for fluorescence applications compared to more stable benzoxazole systems .

Biological Activity

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenylidene derivatives, characterized by a chromenylidene core linked to a benzoate moiety. The molecular formula is C23H22N2O6C_{23}H_{22}N_{2}O_{6} with a molecular weight of approximately 422.4 g/mol. Its structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to enzyme binding and receptor interaction.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : It could bind to various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, protecting cells from oxidative stress.

Anti-inflammatory Activity

Recent studies have assessed the anti-inflammatory potential of similar compounds within the chromenylidene class. For instance, a study evaluated the anti-inflammatory effects using the carrageenan-induced paw edema method in rats. The results indicated significant reductions in paw diameter at various time intervals post-administration, suggesting effective anti-inflammatory properties.

CompoundDose (mg/kg)Paw Diameter (mm) at 1hPaw Diameter (mm) at 3h
Control-3.464.92
Standard1003.113.39
Test Compound303.354.05

The data suggest that this compound may exhibit comparable or superior anti-inflammatory effects compared to standard treatments .

Antioxidant Activity

Research has shown that compounds with similar structures possess significant antioxidant activity. The ability to scavenge free radicals can protect against cellular damage and inflammation, which are critical factors in many chronic diseases.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its biological activity through various assays. The findings highlighted its potential as a therapeutic agent due to its favorable pharmacokinetic profile and low toxicity .
  • In Vivo Studies : In vivo experiments demonstrated that the compound could cross the blood-brain barrier, enhancing neurotransmitter levels such as acetylcholine and serotonin in the hippocampus, which are vital for cognitive functions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate?

  • Methodology : A multi-step approach is typically employed:

Precursor synthesis : React 3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene derivatives with methyl 3-aminobenzoate under reflux in anhydrous ethanol (80–90°C, 6–8 hours).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in methanol or ethanol .

Characterization : Confirm purity via melting point analysis and HPLC.

  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Optimize stoichiometry to avoid byproducts like unreacted chromen intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Techniques :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbamoyl groups (δ 165–170 ppm for carbonyl) .
  • FT-IR : Confirm N-H stretching (3300–3450 cm⁻¹) and conjugated C=O (1680–1720 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 355.12) .
    • Data Interpretation : Compare spectral data with analogous chromen-2-ylidene benzoates to resolve ambiguities in resonance assignments .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of this compound be resolved?

  • Approach :

Software Tools : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Apply TWIN/BASF commands for twinned crystals .

Validation : Cross-check residuals (R1 < 0.05, wR2 < 0.15) and electron density maps (e.g., omit maps for disordered regions) .

Hydrogen Bonding : Model using SHELX constraints (AFIX commands) and validate via PLATON .

  • Case Study : For Z-configuration confirmation, compare experimental bond lengths (C=N ~1.28 Å) with DFT-optimized geometries .

Q. What computational methods predict the biological interactions of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or DNA gyrase. Validate with MD simulations (GROMACS, 100 ns) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on chromen) with activity using descriptors like logP and polar surface area .
    • Data Analysis : Cross-reference docking scores (ΔG < −7 kcal/mol) with in vitro assays (e.g., MIC values for antimicrobial activity) .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for low-yield intermediates in the synthesis?

  • Troubleshooting :

  • Catalyst Screening : Test Pd/C or Hünig’s base for imine condensation steps .
  • Solvent Effects : Switch from ethanol to DMF for higher solubility of aromatic intermediates .
    • Yield Improvement : Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .

Q. What strategies address discrepancies between computational and experimental UV-Vis spectra?

  • Calibration : Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (IEF-PCM for methanol) .
  • Experimental Validation : Adjust pH (e.g., 7.4 for physiological conditions) to match computational environments .

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